

Technical Support Center: Validating CP-195543 Activity

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Compound of Interest

Compound Name: CP-195543

Cat. No.: B1669470

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of **CP-195543**, a selective Leukotriene B4 (LTB4) receptor antagonist, in a new assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **CP-195543**?

A1: **CP-195543** is a selective antagonist of the Leukotriene B4 (LTB4) receptor.^{[1][2][3]} It functions as a noncompetitive antagonist at the high-affinity LTB4 receptor and a competitive antagonist at the low-affinity LTB4 receptor.^[1]

Q2: Which assays are commonly used to validate the activity of **CP-195543**?

A2: The activity of **CP-195543** is typically validated using a suite of in vitro assays that measure its ability to interfere with LTB4-mediated cellular responses. Key assays include:

- **LTB4 Receptor Binding Assays:** To determine the affinity and competitive nature of **CP-195543** for the LTB4 receptor.
- **Neutrophil Chemotaxis Assays:** To assess the functional inhibition of LTB4-induced neutrophil migration.
- **CD11b Up-regulation Assays:** To measure the inhibition of LTB4-induced activation of neutrophils, often analyzed via flow cytometry.

Q3: What is the expected potency of **CP-195543** in these assays?

A3: The potency of **CP-195543** can vary depending on the specific assay and experimental conditions. Published data provides a general range for its inhibitory concentrations (IC₅₀) and binding affinities (K_i). For instance, in [³H]LTB₄ binding to high-affinity receptors on human neutrophils, the IC₅₀ is approximately 6.8 nM (K_i = 4.9 nM).^[2] In human neutrophil chemotaxis assays, the IC₅₀ is around 2.4 nM.^[2]

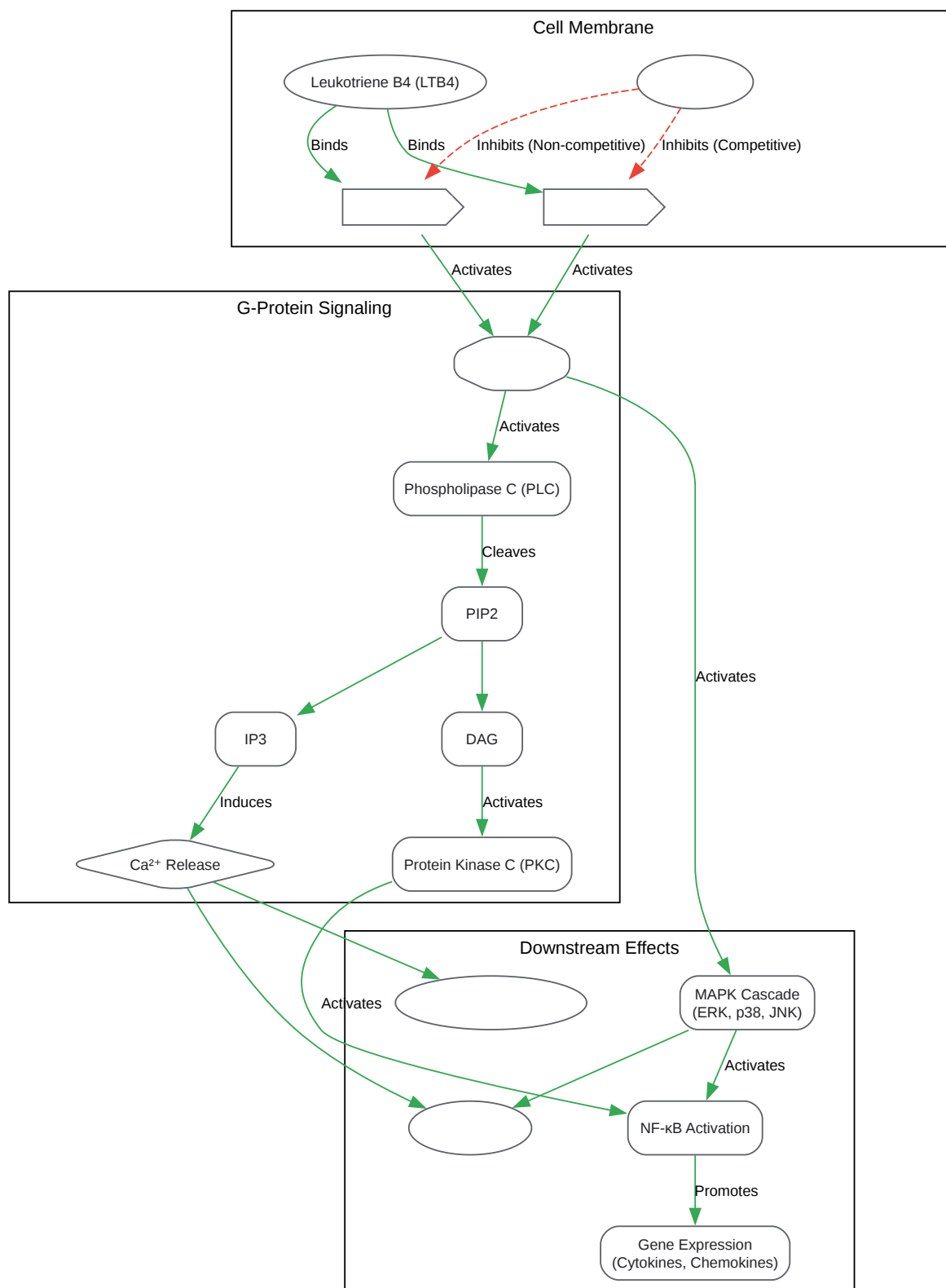
Quantitative Data Summary

The following tables summarize key quantitative data for **CP-195543** from established assays.

| Assay | Target | Cell Type/System | Parameter | Value | Reference |
|---------------------|-----------------------------|----------------------------------|-----------|---------|---------------------|
| Radioligand Binding | High-affinity LTB4 Receptor | Human Neutrophils | IC50 | 6.8 nM | [2] |
| Radioligand Binding | High-affinity LTB4 Receptor | Human Neutrophils | Ki | 4.9 nM | [2] |
| Radioligand Binding | High-affinity LTB4 Receptor | Murine Spleen Membranes | IC50 | 37.0 nM | [2] |
| Radioligand Binding | High-affinity LTB4 Receptor | Murine Spleen Membranes | Ki | 26.9 nM | [2] |
| Chemotaxis | LTB4-mediated | Human Neutrophils | IC50 | 2.4 nM | [2] |
| Chemotaxis | LTB4-mediated | Murine Neutrophils | IC50 | 7.5 nM | [2] |
| CD11b Up-regulation | LTB4-mediated | Human Neutrophils | pA2 | 7.66 | [2] |
| CD11b Up-regulation | LTB4-mediated | Human Neutrophils (Whole Blood) | pA2 | 7.12 | [2] |
| CD11b Up-regulation | LTB4-mediated | Murine Neutrophils (Whole Blood) | pA2 | 7.06 | [2] |

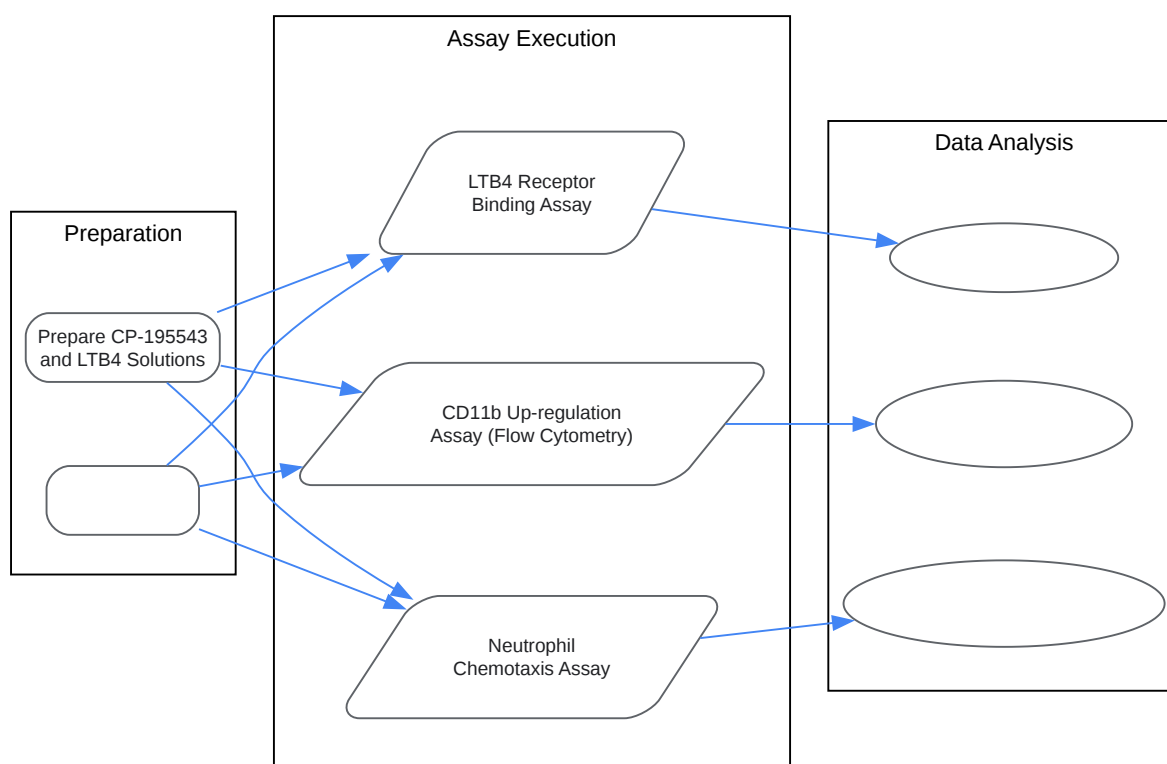
Signaling Pathways and Experimental Workflows

An overview of the LTB₄ signaling pathway and the experimental workflow for validating **CP-195543** activity are depicted below.



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Caption: LTB4 Signaling Pathway and **CP-195543** Inhibition.



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- 2. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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